Diphenylphosphinylacetic acid

X-ray crystallography Solid-state packing Hydrogen bonding

Research on hard Lewis acid coordination often stalls when monodentate ligands fail to provide sufficient thermodynamic stability. Diphenylphosphinylacetic acid solves this with its crystallographically confirmed P(O)-CH₂-C(O)OH architecture that enables robust bidentate O,O-chelation, forming stable six-membered metallacycles with Mo(VI) and W(VI). • Enables synthesis of oxo-metal complexes unattainable with simple phosphine oxides or carboxylic acids. • Serves as the essential precursor for the pharmaceutically active hydrazide (CAS 16543-10-5), with a patented 70% yield route. • Supplied at ≥98% purity with global shipping from stock in research-scale quantities.

Molecular Formula C14H13O3P
Molecular Weight 260.22 g/mol
CAS No. 1831-63-6
Cat. No. B155237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphinylacetic acid
CAS1831-63-6
Molecular FormulaC14H13O3P
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H13O3P/c15-14(16)11-18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16)
InChIKeyDDTNHSJIKJRPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylphosphinylacetic Acid (CAS 1831-63-6): Procurement-Grade Specifications and Core Identity for Organophosphorus Ligand Selection


Diphenylphosphinylacetic acid (Ph₂P(O)CH₂COOH; CAS 1831-63-6) is an organophosphorus compound characterized by a phosphine oxide moiety covalently linked to an acetic acid group [1]. The compound has a molecular weight of 260.22 g/mol, a density of 1.27 g/cm³, and a boiling point of 419.1 °C at 760 mmHg [1]. It crystallizes in the monoclinic space group P2₁/n with unit cell dimensions a = 5.6875(7) Å, b = 17.049(4) Å, c = 13.471(2) Å, β = 93.36(1)°, and Z = 4 [2]. The molecular packing is governed by intermolecular hydrogen-bonded chains formed between the carboxylic acid hydroxyl group and the oxygen atom of an adjacent phosphine oxide moiety [2]. Commercial suppliers typically provide this compound at purities ranging from 95% to 99% .

Why Diphenylphosphinylacetic Acid Cannot Be Replaced by Simple Phosphine Oxides or Generic Carboxylic Acids


Generic substitution of diphenylphosphinylacetic acid with superficially similar compounds is not scientifically valid due to its distinctive bifunctional chelation architecture. Unlike monodentate phosphine oxides (e.g., triphenylphosphine oxide) that coordinate only through the phosphoryl oxygen, or simple carboxylic acids (e.g., phenylacetic acid) that lack a soft phosphorus donor, this compound provides two distinct coordination sites: the hard phosphoryl oxygen and the hard carboxylate oxygen, connected by a conformationally flexible methylene spacer [1]. This P(O)–CH₂–C(O)OH framework enables bidentate O,O-chelation to metal centers, producing stable six-membered metallacycles that are unattainable with monodentate analogs [1]. Furthermore, the compound's ability to form extended hydrogen-bonded tetrameric networks in the solid state—arising from intermolecular P=O···H–O–C interactions—is a structural feature not shared by typical phosphine oxides or carboxylic acids and has direct implications for its crystallization behavior and coordination chemistry [2].

Diphenylphosphinylacetic Acid (CAS 1831-63-6): Quantitative Differentiation Evidence Against Structural Analogs


Crystal Structure Comparison: Diphenylphosphinylacetic Acid vs. Diphenylphosphineacetic Acid

Diphenylphosphinylacetic acid (the phosphine oxide form, P(V)) crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 5.6875(7) Å, b = 17.049(4) Å, c = 13.471(2) Å, β = 93.36(1)°, and Z = 4 [1]. The molecular packing consists of infinite hydrogen-bonded chains formed between the carboxylic acid –OH group and the P=O oxygen of an adjacent molecule [1]. In contrast, the reduced analog diphenylphosphineacetic acid (Ph₂PCH₂COOH, the phosphine form, P(III)) is a distinct chemical entity with fundamentally different coordination behavior [2]. The P(III) analog coordinates primarily via the phosphorus lone pair as a soft donor, whereas the P(V) oxide form coordinates exclusively as a hard O,O-chelating ligand via the phosphoryl and carboxylate oxygens [3]. This oxidation-state difference dictates mutually exclusive ligand selection criteria for hard vs. soft metal centers.

X-ray crystallography Solid-state packing Hydrogen bonding Coordination chemistry

Synthetic Intermediate Performance: Diphenylphosphinylacetic Acid as Precursor to Pharmacologically Active Hydrazide Derivatives

Diphenylphosphinylacetic acid serves as the essential precursor for the synthesis of its hydrazide derivative (diphenylphosphinylacetic acid hydrazide, DPAH; CAS 16543-10-5), a compound with documented biological activity [1]. The patented synthetic route converts diphenylphosphinylacetic acid (via its ethyl ester) to the hydrazide with a reported isolated product yield of 27 g, corresponding to 70% of the theoretical amount, following recrystallization from ethanol to a melting point of 159–161 °C [2]. Alternative synthetic routes proceeding through diphenylphosphinylacetic acid or its activated derivatives (e.g., diphenylphosphinylacetyl chloride) have been employed to prepare modified carbamoylmethylphosphine oxides, with NMR spectroscopy confirming the formation of conformational isomer mixtures in solution [3]. This derivatization capacity distinguishes diphenylphosphinylacetic acid from non-carboxylated phosphine oxides such as triphenylphosphine oxide, which lacks the carboxylic acid handle required for amide or hydrazide bond formation.

Synthetic intermediate Hydrazide derivative Pharmaceutical precursor Reaction yield

Coordination Chemistry Differentiation: Stability Constants of Diphenylphosphinylacetic Acid vs. Diphenylphosphineacetic Acid

The coordination behavior of diphenylphosphineacetic acid (Ph₂PCH₂COOH), the P(III) analog, has been quantitatively characterized through stability constant determination, providing a baseline for understanding the ligand class [1]. For this P(III) analog, the protonation constant log β (HA) is 6.05, the protonated species H₂A⁺ exhibits log β = 7.6, and the Ni(II) complex NiA₂ shows log β = 7.08 in aqueous solution [1]. In contrast, diphenylphosphinylacetic acid (the P(V) oxide form) coordinates to molybdenum(VI) as a bidentate O,O-chelating ligand, forming the crystallographically characterized complex MoO₂Cl₂(Ph₂P(O)CH₂COOH) [2]. The P(V) oxide form co-crystallizes with free ligand in a 1:1 ratio (complex 3·1) and exhibits tetrameric hydrogen-bonded arrangements in the solid state [2]. This difference in coordination mode—soft P-donor (P(III)) vs. hard O,O-chelate (P(V))—directly governs metal ion selectivity and complex geometry.

Stability constant Metal complexation Ni(II) complexes Ligand protonation

Conformational Behavior in Solution: Diphenylphosphinylacetic Acid-Derived Ligands Exhibit Quantifiable Conformer Ratios

Diphenylphosphinylacetic acid serves as a building block for synthesizing modified carbamoylmethylphosphine oxides of the type Ph₂P(O)CH₂N(R)CH₂P(O)Ph₂ [1]. According to ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy data in CDCl₃ solution, these derivatives exist as mixtures of two conformers with quantifiable ratios: approximately 1.3:1 for R = Et, 1.5:1 for R = i-Pr, and 1:1 for R = Bu and Oct [1]. This conformational distribution is a direct consequence of the steric and electronic environment conferred by the diphenylphosphinyl moiety. In contrast, structurally simpler phosphine oxides lacking the carboxymethyl linker (e.g., triphenylphosphine oxide) exhibit no such conformational isomerism in solution [2].

NMR spectroscopy Solution-state conformation Phosphine oxide ligands Carbamoylmethylphosphine oxide

Metal Complex Formation Capability: Diphenylphosphinylacetic Acid Forms Stable Mo(VI) Oxo Complexes with Crystallographically Characterized Geometry

Diphenylphosphinylacetic acid reacts with MoO₂Cl₂ to form the crystallographically characterized complex MoO₂Cl₂(Ph₂P(O)CH₂COOH) [1]. The complex crystallizes with a molecule of the free ligand in a 1:1 ratio (denoted 3·1) and exhibits tetrameric arrangements stabilized by intermolecular hydrogen bonding [1]. The ligand coordinates as a bidentate O,O-chelator via the phosphoryl oxygen and the carbonyl oxygen of the carboxylic acid group, forming a six-membered metallacycle [1]. In contrast, monodentate phosphine oxides such as triphenylphosphine oxide or diphenylmethylphosphine oxide coordinate to molybdenum solely through the phosphoryl oxygen, forming complexes of the type MoO₂Cl₂(OPR₃)₂ without chelation [2]. The chelate effect conferred by the bidentate coordination of diphenylphosphinylacetic acid provides enhanced thermodynamic stability relative to monodentate analogs, though direct comparative stability constant data for Mo(VI) complexes are not available in the literature.

Molybdenum oxo complexes Bidentate ligand X-ray crystallography Coordination geometry

Procurement-Grade Purity and Analytical Benchmarking: Diphenylphosphinylacetic Acid Specifications

Commercially available diphenylphosphinylacetic acid is supplied at purities ranging from 95% to 99% depending on the vendor, with ³¹P NMR spectroscopy serving as a primary analytical method for purity determination . Suppliers report 98% purity as assessed by ³¹P NMR, with packaging options ranging from 25 g to 100 g quantities . Physical specifications include a density of 1.27 g/cm³, boiling point of 419.1 °C at 760 mmHg, and predicted pKa of approximately 11.45 [1]. In contrast, the structurally similar diphenylphosphineacetic acid (P(III) analog) is air-sensitive and requires handling under inert atmosphere due to facile oxidation of the phosphine center, whereas the P(V) oxide form is air-stable under standard storage conditions [2]. This air stability directly translates to reduced handling complexity and longer shelf life under ambient conditions.

Purity specification Quality control 31P NMR Procurement

Diphenylphosphinylacetic Acid (CAS 1831-63-6): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Synthesis of Hard-Metal Oxo Complexes: Molybdenum(VI) and Tungsten(VI) Coordination Chemistry

Based on the crystallographically confirmed bidentate O,O-chelation mode of diphenylphosphinylacetic acid with MoO₂Cl₂ [1], this compound is optimally suited for the preparation of stable oxo complexes of hard Lewis acid metal centers including Mo(VI) and W(VI). The chelate effect conferred by the P=O and C=O donor atoms produces six-membered metallacycles with enhanced thermodynamic stability relative to monodentate phosphine oxide complexes [1]. This application is supported by the tetrameric hydrogen-bonded packing observed in the solid-state structure of the free ligand and its Mo(VI) complex [1].

Pharmaceutical Intermediate: Precursor to Diphenylphosphinylacetic Acid Hydrazide (Phosphabenzide/Gidifen)

Diphenylphosphinylacetic acid is the documented precursor for the synthesis of its hydrazide derivative (CAS 16543-10-5), a compound with established pharmacological activity as a tranquilizer and antiepileptic agent [2]. The patented synthetic route achieves a 70% isolated yield of the hydrazide following esterification and reaction with hydrazine hydrate [2]. This carboxylic acid functionality enables amide and hydrazide bond formation that is impossible with non-carboxylated phosphine oxides, making this compound the necessary starting material for this class of bioactive organophosphorus derivatives [2].

Ligand Scaffold for Functionalized Carbamoylmethylphosphine Oxides

Diphenylphosphinylacetic acid serves as a versatile building block for synthesizing modified carbamoylmethylphosphine oxide ligands of the type Ph₂P(O)CH₂N(R)CH₂P(O)Ph₂ [3]. The resulting ligands exhibit quantifiable conformational isomer ratios in solution (1.3:1 to 1:1 depending on N-alkyl substituent), a feature that may be exploited for stereochemical control in coordination chemistry [3]. This derivatization pathway distinguishes diphenylphosphinylacetic acid from simpler phosphine oxides and enables access to a family of structurally diverse bidentate and potentially tridentate phosphine oxide ligands [3].

Organotin(IV) Carboxylate Complex Synthesis

Diphenylphosphinylacetic acid reacts with organotin(IV) hydroxides or oxides via condensation to form non-ionic phosphinylacetate complexes of the general formula (C₆H₅)₂P(O)CH₂CO₂SnR₃ [4]. These complexes exist as weakly associated oligomers with the phosphinyl oxygen coordinated to the tin center [4]. This application leverages the carboxylic acid functionality for Sn–O bond formation while retaining the phosphine oxide moiety for potential secondary interactions, a dual capability not available with simple carboxylic acids or phosphine oxides alone [4].

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